molecular formula C21H25N3O4 B14735077 N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide CAS No. 5851-92-3

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide

Cat. No.: B14735077
CAS No.: 5851-92-3
M. Wt: 383.4 g/mol
InChI Key: GIUOCUSKAJFTAU-UHFFFAOYSA-N
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Description

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with a phenylpentanamide derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but docking studies suggest strong binding affinities to certain protein targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
  • N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
  • Ethyl 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2,5-dimethyl-4,5-dihydrofuran-3-carboxylate

Uniqueness

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research .

Properties

CAS No.

5851-92-3

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide

InChI

InChI=1S/C21H25N3O4/c1-2-3-6-19(25)22-17-9-7-16(8-10-17)20(26)23-11-13-24(14-12-23)21(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H,22,25)

InChI Key

GIUOCUSKAJFTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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